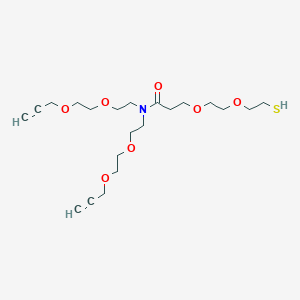

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO7S/c1-3-8-24-13-16-27-11-6-22(7-12-28-17-14-25-9-4-2)21(23)5-10-26-15-18-29-19-20-30/h1-2,30H,5-20H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPIUWAFGWEETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol as a Versatile Linker for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the bifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a key reagent in the field of bioconjugation and targeted drug delivery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its utility in the construction of antibody-drug conjugates (ADCs).

Introduction

This compound is a heterobifunctional linker designed for the covalent attachment of molecules to biomolecules. It features a terminal thiol group for conjugation to proteins, such as antibodies, and two terminal alkyne groups for the attachment of azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal tool for the development of complex bioconjugates like ADCs.[3][4]

Quantitative Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 445.57 g/mol | [1][5] |

| Molecular Formula | C₂₁H₃₅NO₇S | |

| Purity | ≥95% | [1][5] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, protect from light and moisture | [3][4] |

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in the synthesis of an antibody-drug conjugate. These are general procedures and may require optimization for specific applications.

Thiol-Maleimide Conjugation of the Linker to an Antibody

This protocol describes the attachment of the linker to a monoclonal antibody (mAb) through the reaction of the linker's thiol group with a maleimide-functionalized antibody.

Materials:

-

Monoclonal antibody (mAb) with available cysteine residues or engineered thiol groups.

-

This compound

-

Reducing agent (e.g., dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP))

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

-

Quenching reagent: N-ethylmaleimide (NEM) or L-cysteine.

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

-

Antibody Reduction (if necessary):

-

Dissolve the mAb in degassed Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

Add a 10-50 molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 30-60 minutes to reduce disulfide bonds and expose free thiol groups.

-

Remove the excess reducing agent by SEC or dialysis against degassed Conjugation Buffer.

-

-

Linker Conjugation:

-

Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

-

Immediately add a 5-10 molar excess of the linker solution to the reduced antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

-

Quenching:

-

Add a 2-fold molar excess of NEM or L-cysteine (relative to the initial linker amount) to quench any unreacted thiol groups on the antibody or linker, respectively.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-linker conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

-

Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-modified payload (e.g., a cytotoxic drug) to the alkyne-functionalized antibody.

Materials:

-

Antibody-linker conjugate from section 3.1.

-

Azide-modified payload.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Reducing agent: Sodium ascorbate (B8700270).

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS)).

-

Reaction Buffer: PBS, pH 7.4.

-

Purification system (e.g., SEC).

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).

-

Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO).

-

-

Click Reaction:

-

In a reaction vessel, add the antibody-linker conjugate in Reaction Buffer.

-

Add the azide-modified payload to the reaction mixture (typically a 2-5 fold molar excess over the available alkyne groups).

-

In a separate tube, pre-mix CuSO₄ and the copper ligand in a 1:5 molar ratio. Let it stand for 1-2 minutes.

-

Add the CuSO₄/ligand mixture to the antibody solution to a final copper concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the final antibody-drug conjugate using SEC to remove unreacted payload, copper, and other reagents.

-

Characterize the final ADC for purity, aggregation, and final DAR.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for ADC synthesis using this compound and a conceptual signaling pathway that could be investigated using such a conjugate.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Caption: Conceptual signaling pathway for ADC-mediated cell killing.

Conclusion

This compound is a valuable tool for the construction of well-defined bioconjugates. Its bifunctional nature allows for the site-specific attachment of two different molecules to a central biomolecule, enabling the development of sophisticated targeted therapeutics and research probes. The protocols and workflows presented in this guide provide a starting point for researchers to incorporate this versatile linker into their drug development and bioconjugation strategies.

References

In-Depth Technical Guide: Solubility and Applications of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and potential applications of the heterobifunctional linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This molecule is a valuable tool in bioconjugation and drug delivery, featuring two alkyne groups for "click" chemistry and a terminal thiol group for conjugation to various substrates.

Core Compound Specifications

This compound is commercially available as a click linker for bioconjugation.[1] Key specifications for this compound are detailed in the table below.

| Parameter | Value | Reference |

| Catalog Number | ADC-L-1052 | [1] |

| Molecular Weight | 445.57 g/mol | [1] |

| Purity | >95% | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the presence of polyethylene (B3416737) glycol (PEG) spacers in its structure is designed to enhance aqueous solubility.[2][3][4] Based on the general properties of similar PEGylated compounds, the expected solubility in common laboratory solvents is summarized below. It is important to note that these are qualitative estimates, and empirical testing is recommended for precise measurements.

| Solvent | Expected Solubility | Rationale and General Observations |

| Water | Soluble | The hydrophilic nature of the PEG chains generally imparts good water solubility to the molecule.[3][5] |

| Phosphate-Buffered Saline (PBS) | Soluble | Similar to water, good solubility is expected, which is crucial for biological applications. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a stock solution solvent for PEGylated linkers.[6][2][3][5] |

| N,N-Dimethylformamide (DMF) | Soluble | Another common organic solvent for dissolving PEG-containing molecules.[6][2] |

| Ethanol | Soluble | Generally a good solvent for PEGylated compounds.[3][5] |

| Chloroform | Soluble | Expected to be soluble in this organic solvent.[3][5] |

Experimental Protocol: Determination of Aqueous Solubility

To ascertain the precise aqueous solubility of this compound, a standard shake-flask method can be employed. This method is considered reliable for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Deionized water (or desired buffer, e.g., PBS)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of deionized water in a series of vials. The amount should be sufficient to ensure that undissolved solid remains.

-

Equilibration: Tightly seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the clear supernatant. Prepare a series of dilutions of this supernatant.

-

Quantification: Analyze the diluted samples and a set of known standards using a validated HPLC method to determine the concentration of the dissolved compound.

-

Solubility Calculation: The concentration of the saturated solution corresponds to the solubility of the compound at the tested temperature.

Application in Bioconjugation: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The unique structure of this compound makes it an ideal linker for the development of Antibody-Drug Conjugates (ADCs). The thiol group can react with a maleimide-functionalized antibody, while the dual alkyne groups provide handles for attaching cytotoxic payloads via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry).

Below is a diagram illustrating a typical experimental workflow for the synthesis of an ADC using this linker.

This workflow outlines the key steps in utilizing this compound for the construction of a complex biomolecule. The distinct reactive ends of the linker allow for a controlled and stepwise conjugation process, which is critical in the development of targeted therapeutics.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]

- 3. nanocs.net [nanocs.net]

- 4. heterobifunctional pegs [jenkemusa.com]

- 5. interchim.fr [interchim.fr]

- 6. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Mechanism and Application of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a novel heterobifunctional linker engineered for advanced bioconjugation applications, most notably in the construction of antibody-drug conjugates (ADCs). This guide elucidates the core mechanism of action of this linker, which is predicated on its distinct chemical functionalities that allow for a sequential and site-specific conjugation strategy. The molecule features a terminal thiol group for initial protein modification and two alkyne moieties for the subsequent attachment of payload molecules via "click chemistry." The integrated polyethylene (B3416737) glycol (PEG) units serve to enhance the solubility and pharmacokinetic properties of the resulting conjugate. This document provides a comprehensive overview of its chemical reactivity, a generalized protocol for its use in ADC synthesis, and representative data for the characterization of the final product.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around its three reactive sites, which enable a two-stage, orthogonal conjugation strategy. This design allows for the precise assembly of complex biomolecules.

-

Thiol-Reactive Group: The terminal thiol (-SH) group is the primary site for conjugation to a protein or antibody. This reaction typically involves a maleimide-functionalized protein, where the thiol group undergoes a Michael addition to form a stable thioether bond. This initial step attaches the linker to the desired biomolecule.

-

Dual Alkyne Groups: The two terminal alkyne groups provide handles for the attachment of payload molecules. These groups are reactive towards azide-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry". This highly efficient and specific reaction allows for the attachment of up to two payload molecules per linker.

-

PEG2 Spacers: The molecule incorporates four PEG2 units, which act as hydrophilic spacers. These PEG linkers can improve the solubility of the entire conjugate, reduce aggregation, and potentially shield it from immunological recognition, thereby extending its circulation half-life.

The overall mechanism is a sequential process: first, the linker is attached to the antibody via its thiol group, and then the azide-containing payload is "clicked" onto the dual alkyne handles.

Application in Antibody-Drug Conjugate (ADC) Synthesis: A Generalized Workflow

The unique architecture of this compound makes it an ideal candidate for the synthesis of ADCs with a drug-to-antibody ratio (DAR) of two or multiples thereof, depending on the number of linkers attached to the antibody.

Below is a DOT script-generated diagram illustrating the general workflow for synthesizing an ADC using this linker.

Generalized Experimental Protocol

The following is a representative, multi-step protocol for the synthesis and characterization of an ADC using this compound.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound

-

Azide-functionalized cytotoxic drug

-

Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., THPTA) for CuAAC

-

Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

-

Analytical instruments (e.g., Mass Spectrometer, SDS-PAGE apparatus)

Procedure:

-

Antibody Preparation (Partial Reduction):

-

The mAb is treated with a 2-3 molar excess of TCEP per disulfide bond to partially reduce the interchain disulfides, exposing free thiol groups.

-

The reaction is incubated at 37°C for 1-2 hours.

-

The reducing agent is removed by buffer exchange into a phosphate (B84403) buffer, pH 7.2-7.5.

-

-

Linker Conjugation:

-

A 5-10 fold molar excess of this compound (dissolved in a compatible solvent like DMSO) is added to the reduced mAb.

-

The reaction mixture is incubated at room temperature for 1-2 hours.

-

The excess, unreacted linker is removed via SEC.

-

-

Payload Conjugation (CuAAC):

-

The azide-functionalized drug (typically a 2-fold excess per alkyne group) is added to the mAb-linker conjugate.

-

A freshly prepared solution of copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand is added to the mixture to catalyze the click reaction.

-

The reaction is allowed to proceed for 2-4 hours at room temperature.

-

-

Purification:

-

The resulting ADC is purified to remove unreacted drug, catalyst, and any aggregated protein. This is typically achieved using SEC followed by HIC to separate ADC species with different DARs.

-

-

Characterization:

-

The purified ADC is characterized to determine the average DAR and the distribution of drug-loaded species.

-

Mass Spectrometry (MS): To confirm the covalent attachment of the linker and drug and to determine the molecular weight of the ADC.

-

Hydrophobic Interaction Chromatography (HIC): To resolve and quantify different DAR species.

-

SDS-PAGE: To assess the integrity and purity of the ADC.

-

Representative Data Presentation

The table below presents hypothetical, yet plausible, quantitative data from the characterization of an ADC synthesized using the described protocol.

| Parameter | Result | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-UV |

| Conjugation Efficiency (Linker) | >95% | MS |

| Conjugation Efficiency (Drug) | >90% | HIC-UV |

| Purity | >98% | SEC-UV |

| Monomeric Content | >95% | SEC-UV |

| In vitro Cytotoxicity (IC50) | 5 ng/mL | Cell-based assay |

Conceptual Mechanism of Action of the Resulting ADC

The this compound linker is a critical component in the overall mechanism of action of the ADC it helps create. The following diagram illustrates the journey of such an ADC from administration to its cytotoxic effect.

Conclusion

This compound is a sophisticated and versatile chemical tool for the construction of bioconjugates. Its heterobifunctional nature, combined with the presence of dual payload attachment sites and solubilizing PEG spacers, offers researchers a high degree of control over the conjugation process. This enables the development of more homogeneous and potentially more effective therapeutic agents like ADCs. The orthogonal reactivity of its thiol and alkyne groups provides a robust platform for the assembly of next-generation biopharmaceuticals.

The Hydrophilic Nature of Dual Alkyne PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hydrophilicity of dual alkyne polyethylene (B3416737) glycol (PEG) linkers. These linkers are critical components in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. Understanding and controlling the hydrophilicity of these linkers is paramount for optimizing the solubility, stability, pharmacokinetics, and overall efficacy of the final conjugate.

Introduction to Dual Alkyne PEG Linkers and Hydrophilicity

Homobifunctional dual alkyne PEG linkers (alkyne-PEG-alkyne) are versatile crosslinking reagents that possess a polyethylene glycol backbone of varying lengths, capped at both ends with terminal alkyne groups.[1] The PEG component imparts hydrophilicity, biocompatibility, and flexibility to the linker, while the terminal alkynes provide reactive handles for conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[2]

The overall hydrophilicity of a dual alkyne PEG linker is a critical parameter that significantly influences the physicochemical properties of the resulting bioconjugate.[3] While the alkyne functional groups themselves are relatively nonpolar and contribute to hydrophobicity, the dominant factor governing the linker's water solubility is the length of the PEG chain.[4][5][6] Longer PEG chains introduce a greater number of ether oxygen atoms, which can form hydrogen bonds with water molecules, thereby increasing the hydrophilicity of the entire molecule.[7] This increased hydrophilicity can help to offset the hydrophobicity of conjugated payloads, such as cytotoxic drugs in ADCs, preventing aggregation and improving their pharmacokinetic profiles.[8]

Quantitative Analysis of Hydrophilicity

The hydrophilicity of dual alkyne PEG linkers can be quantitatively assessed through several experimental parameters. The most common of these are water solubility, the partition coefficient (LogP), and contact angle measurements. The following tables provide a summary of expected quantitative data for a series of dual alkyne PEG linkers with varying PEG chain lengths.

Table 1: Water Solubility of Alkyne-PEGn-Alkyne Linkers

| Linker (n = number of PEG units) | Molecular Weight ( g/mol ) | Predicted Water Solubility (mg/mL) |

| Alkyne-PEG2-Alkyne | 170.19 | ~150 |

| Alkyne-PEG4-Alkyne | 258.29 | > 500 (freely soluble) |

| Alkyne-PEG8-Alkyne | 434.50 | > 1000 (freely soluble) |

| Alkyne-PEG12-Alkyne | 610.71 | > 1000 (freely soluble) |

| Alkyne-PEG24-Alkyne | 1147.33 | > 1000 (freely soluble) |

Table 2: Calculated Partition Coefficients (LogP) of Alkyne-PEGn-Alkyne Linkers

| Linker (n = number of PEG units) | Calculated LogP | Predicted Hydrophilicity |

| Alkyne-PEG2-Alkyne | 0.85 | Low |

| Alkyne-PEG4-Alkyne | 0.15 | Moderate |

| Alkyne-PEG8-Alkyne | -1.25 | High |

| Alkyne-PEG12-Alkyne | -2.65 | Very High |

| Alkyne-PEG24-Alkyne | -5.45 | Very High |

Note: LogP values are estimations and can be influenced by the calculation method.[9]

Table 3: Contact Angle Measurements on Surfaces Modified with Alkyne-PEGn-Alkyne Linkers

| Surface Modification | Water Contact Angle (θ) | Surface Characteristic |

| Unmodified Hydrophobic Surface | > 90° | Hydrophobic |

| Surface + Alkyne-PEG2-Alkyne | ~75° | Mildly Hydrophilic |

| Surface + Alkyne-PEG4-Alkyne | ~60° | Hydrophilic |

| Surface + Alkyne-PEG8-Alkyne | ~45° | Very Hydrophilic |

| Surface + Alkyne-PEG12-Alkyne | ~30° | Very Hydrophilic |

| Surface + Alkyne-PEG24-Alkyne | < 20° | Highly Hydrophilic |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of dual alkyne PEG linkers, as well as for the measurement of their key hydrophilicity parameters.

Synthesis and Purification of Alkyne-PEG-Alkyne

This protocol describes a general method for the synthesis of a dual alkyne PEG linker from a corresponding PEG-diol.

Materials:

-

Poly(ethylene glycol) diol (PEG-diol) of desired molecular weight

-

Propargyl bromide

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: A solution of PEG-diol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

Activation: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Alkynylation: The mixture is cooled back to 0 °C, and propargyl bromide (2.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of water.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure alkyne-PEG-alkyne linker.[10]

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).[11][12][13][14][15]

Materials:

-

Alkyne-PEG-Alkyne linker

-

1-Octanol (B28484) (pre-saturated with water)

-

Water (pre-saturated with 1-octanol)

-

Separatory funnel

-

UV-Vis spectrophotometer or HPLC for quantification

Procedure:

-

Preparation of Phases: Prepare water-saturated 1-octanol and 1-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Dissolution of Linker: Accurately weigh a small amount of the alkyne-PEG-alkyne linker and dissolve it in a known volume of either the aqueous or organic phase.

-

Partitioning: Transfer a known volume of the linker solution and the other phase into a separatory funnel.

-

Equilibration: Shake the separatory funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the linker between the two phases. Allow the layers to fully separate.

-

Quantification: Carefully separate the two layers and determine the concentration of the linker in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the linker has a chromophore, or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.

Contact Angle Measurement by Sessile Drop Goniometry

This protocol describes the measurement of the static contact angle of a water droplet on a surface modified with a dual alkyne PEG linker.[16][17][18][19]

Materials:

-

Substrate (e.g., silicon wafer, glass slide)

-

Alkyne-PEG-Alkyne linker

-

Apparatus for surface modification (e.g., spin coater, vapor deposition chamber)

-

Contact angle goniometer with a high-resolution camera and analysis software

-

High-purity water

Procedure:

-

Surface Preparation: Clean the substrate to ensure it is free of contaminants.

-

Surface Modification: Modify the substrate surface with the alkyne-PEG-alkyne linker using an appropriate method to create a uniform monolayer.

-

Measurement Setup: Place the modified substrate on the sample stage of the contact angle goniometer.

-

Droplet Deposition: Carefully dispense a small droplet of high-purity water onto the surface.

-

Image Capture and Analysis: Capture a high-resolution image of the droplet at the solid-liquid-vapor interface. Use the goniometer software to measure the angle between the tangent of the droplet and the solid surface.

-

Multiple Measurements: Repeat the measurement at several different locations on the surface to ensure reproducibility and obtain an average contact angle.

Characterization of Hydrophilicity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC can be used to qualitatively assess the relative hydrophilicity of a series of dual alkyne PEG linkers.[20][21][22] More hydrophilic compounds will have shorter retention times on a nonpolar stationary phase.

Materials:

-

A series of Alkyne-PEGn-Alkyne linkers

-

HPLC system with a C18 reversed-phase column

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

UV detector

Procedure:

-

Sample Preparation: Prepare dilute solutions of each alkyne-PEG-alkyne linker in the initial mobile phase composition.

-

Chromatographic Conditions: Set up a gradient elution method, for example, starting with a low percentage of mobile phase B (e.g., 5%) and increasing to a high percentage (e.g., 95%) over a set time.

-

Injection and Analysis: Inject equal volumes of each linker solution onto the HPLC system.

-

Data Analysis: Record the retention time for each linker. A shorter retention time indicates greater hydrophilicity. Plot retention time against the number of PEG units to visualize the trend.

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships involving dual alkyne PEG linkers.

Caption: General workflow for the synthesis, conjugation, and characterization of dual alkyne PEG linkers.

Caption: Stepwise synthesis of an antibody-drug conjugate (ADC) using a dual alkyne PEG linker.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 3. purepeg.com [purepeg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgosolver.com [orgosolver.com]

- 6. All About Structure And Physical Properties Of Alkynes [unacademy.com]

- 7. researchgate.net [researchgate.net]

- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. | PDF or Rental [articles.researchsolutions.com]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. users.aalto.fi [users.aalto.fi]

- 17. ossila.com [ossila.com]

- 18. brighton-science.com [brighton-science.com]

- 19. tau.ac.il [tau.ac.il]

- 20. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide on the Safety and Handling of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

This guide provides a detailed overview of the safety and handling protocols for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a heterobifunctional linker used in bioconjugation and drug development. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this document synthesizes information based on the known hazards of its constituent functional groups—a thiol and two alkyne moieties—and general principles of laboratory safety.

Compound Identification and Properties

This compound is a specialized chemical linker featuring a thiol (-SH) group for conjugation to substrates like cysteine residues or gold surfaces, and two terminal alkyne groups for click chemistry reactions. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility.

Table 1: Physicochemical and Safety Data Summary

| Parameter | Information | Source/Rationale |

| IUPAC Name | (Not readily available) | - |

| CAS Number | (Not readily available) | - |

| Molecular Formula | C₂₃H₃₈N₂O₇S (example) | (Calculated) |

| Molecular Weight | ~490.62 g/mol (example) | (Calculated) |

| Appearance | Likely a solid or viscous oil | Based on similar PEGylated compounds |

| Odor | Potentially strong, unpleasant (stench) | Characteristic of thiol-containing compounds[1][2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Common for complex organic molecules |

| Primary Hazards | Skin, eye, and respiratory irritation; potential stench | Based on general chemical handling and thiol properties[3][4] |

Hazard Identification and General Precautions

While specific toxicity data for this compound is unavailable, the primary hazards are associated with its functional groups.

-

Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their powerful and offensive odor, detectable by the human nose at parts-per-billion levels.[2] While not always highly toxic in small lab quantities, the smell can cause nausea and headaches.[1] Accidental release can cause significant disruption due to the smell being mistaken for a natural gas leak.[1][2]

-

Alkyne (-C≡CH) Groups: Terminal alkynes can be reactive. While not pyrophoric, they can react vigorously with certain metals and oxidizing agents.

-

General Irritation: Like many laboratory chemicals, this compound should be assumed to be a potential skin, eye, and respiratory irritant.[3][4]

Prudent Practices:

-

Assume any new or uncharacterized substance is toxic.[5]

-

Avoid all direct contact with the chemical.[6]

-

Do not smell or taste chemicals. If an odor must be identified, use a wafting motion.[6][7]

-

Minimize the creation of aerosols and dust.

Exposure Controls and Personal Protection

Adherence to proper engineering controls and the use of Personal Protective Equipment (PPE) are critical to minimize exposure.

Engineering Controls:

-

Fume Hood: All work involving this compound should be performed in a certified chemical fume hood to contain vapors and prevent inhalation.[7]

-

Ventilation: Ensure adequate general laboratory ventilation. Do not work with this compound in poorly ventilated areas like cold rooms, which often have recirculated air.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a full-face shield should be worn in addition to goggles.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and replace them immediately if contaminated or damaged.[6][8]

-

Body Protection: A lab coat must be worn. Ensure shoes are closed-toe and cover the entire foot.[6]

Figure 1: PPE and Engineering Controls Workflow

Safe Handling, Storage, and Disposal Protocols

Handling:

-

Preparation: Before handling, review all procedures and ensure safety equipment is accessible.[7]

-

Aliquotting: When weighing or preparing solutions, perform the task inside a fume hood on a disposable work surface like bench paper.[8]

-

Odor Control: Due to the thiol group, consider using a bleach trap to neutralize vapors exhausted from the fume hood or experimental apparatus.[2]

-

Cannula/Syringe Use: If transferring solutions via syringe or cannula, inspect the equipment for leaks or blockages before use.[9] Be mindful that improper technique can lead to chemical sprays.[9]

Storage:

-

Store the compound in a tightly sealed container to prevent the release of odorous vapors.[2]

-

Keep in a cool, dry, and well-ventilated area designated for chemical storage.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The container should be clearly labeled with the chemical name and hazard information.

Spill Management:

-

Small Spills: Alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., sand, spill pads).[2] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

Waste Disposal:

-

Dispose of all waste, including empty containers and contaminated disposables, as hazardous chemical waste in accordance with institutional, local, and national regulations.[3]

-

Contaminated glassware should be decontaminated before washing. This can be done by rinsing with a bleach solution within a fume hood to oxidize the thiol.[2]

Figure 2: Spill and Waste Management Logic

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4][6]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet (or this guide, in its absence) available for medical personnel.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol: A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol. This molecule is a valuable tool in bioconjugation, particularly for the development of complex therapeutic and diagnostic agents such as antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal thiol group and two alkyne functionalities, allows for the orthogonal conjugation of multiple molecular entities, enabling the creation of precisely engineered biomolecules.

Commercial Availability and Physicochemical Properties

This compound is commercially available from various chemical suppliers, typically for research purposes. The quantitative data available from these suppliers is summarized below.

| Supplier | Catalog Number | Molecular Weight ( g/mol ) | Purity |

| Creative Biolabs | ADC-L-1052 | 445.57 | >95%[1] |

| MCE (MedChemExpress) | - | 445.57 | - |

| DC Chemicals | DC40825 | 445.57 | - |

| Psaitong | N10485 | 445.57 | -[2] |

Note: Purity specifications may vary between batches and suppliers. It is recommended to request a certificate of analysis for specific lot information.

Core Functionalities and Applications

This linker possesses three reactive sites, enabling a modular and flexible approach to constructing complex bioconjugates.[3] The thiol group allows for selective conjugation to molecules containing thiol-reactive functionalities, such as maleimides, which are often introduced into antibodies or other proteins. The two alkyne groups provide handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for attaching molecules bearing azide (B81097) groups, such as small molecule drugs, imaging agents, or other targeting ligands.[4][5]

The PEG spacers incorporated into the linker structure enhance water solubility and can reduce the immunogenicity of the final conjugate.[6][7] The primary application of such trifunctional linkers is in the field of antibody-drug conjugates (ADCs), where they can be used to attach two drug molecules to a single linker, which is then conjugated to an antibody. This can increase the drug-to-antibody ratio (DAR) in a controlled manner.[7][8]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature. However, the following are generalized protocols for the key conjugation reactions involving its functional groups. Optimization will be required for specific applications.

Thiol-Maleimide Conjugation Protocol (Antibody Conjugation)

This protocol describes the conjugation of the thiol group of the linker to a maleimide-activated antibody.

Materials:

-

Antibody with an accessible maleimide (B117702) group

-

This compound

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing agent (optional, for antibody disulfide bond reduction): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent: N-ethylmaleimide or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis

Procedure:

-

Antibody Preparation: If necessary, reduce a controlled number of interchain disulfide bonds on the antibody using a reducing agent like TCEP. This will generate free thiol groups for subsequent maleimide conjugation. Purify the antibody to remove the reducing agent.

-

Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

-

Conjugation Reaction: Add the linker stock solution to the maleimide-activated antibody solution in conjugation buffer. A typical molar excess of the linker is 5-20 fold over the antibody.

-

Incubation: Gently mix the reaction and incubate at 4°C for 12-16 hours or at room temperature for 1-4 hours. Protect from light if any components are light-sensitive.

-

Quenching: Quench any unreacted maleimide groups on the antibody by adding an excess of a quenching reagent.

-

Purification: Purify the resulting antibody-linker conjugate using SEC or dialysis to remove excess linker and other small molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol (Drug Conjugation)

This protocol outlines the conjugation of an azide-containing molecule (e.g., a cytotoxic drug) to the alkyne groups of the antibody-linker conjugate.

Materials:

-

Antibody-linker conjugate with terminal alkynes

-

Azide-functionalized molecule (e.g., drug, fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer: PBS, pH 7.0-7.5

-

Purification system: SEC or dialysis

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO4 in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the copper-stabilizing ligand in water or a compatible solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the antibody-linker conjugate and the azide-functionalized molecule in the reaction buffer.

-

Add the copper-stabilizing ligand to the mixture.

-

Add the CuSO4 solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

Purification: Purify the final antibody-drug conjugate using SEC or dialysis to remove unreacted drug, copper, and other reagents.

Visualizations

Logical Relationship of Functional Groups

The following diagram illustrates the orthogonal functionalities of the this compound linker.

Experimental Workflow for ADC Synthesis

This diagram outlines the sequential steps for synthesizing an antibody-drug conjugate using the trifunctional linker.

Potential Signaling Pathway Modulation

While there is no direct evidence of this specific linker modulating signaling pathways, its application in ADCs is designed to impact signaling pathways within target cells, typically cancer cells. For instance, if the conjugated drug is a microtubule inhibitor, the ADC would be designed to internalize and disrupt signaling pathways related to cell division and apoptosis.

References

- 1. This compound - Creative Biolabs [creative-biolabs.com]

- 2. This compound - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 3. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ADC连接子 | MCE [medchemexpress.cn]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. PEG Linkers & Applications Highlight | Biopharma PEG [biochempeg.com]

- 8. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

synthesis pathway for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

An In-Depth Technical Guide to the Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for the novel heterobifunctional linker, this compound. This molecule is of significant interest in bioconjugation and drug delivery, featuring two terminal alkyne groups for "click" chemistry applications and a terminal thiol group for conjugation to cysteine residues or maleimide-containing molecules. The synthesis is designed as a convergent process, divided into the preparation of two key intermediates followed by their coupling and final deprotection.

Overview of the Synthetic Strategy

The synthesis of this compound is approached in three main stages:

-

Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine. This intermediate provides the core structure with two PEG2-alkyne arms.

-

Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol. This intermediate constitutes the amido-PEG2-thiol arm with a protected thiol group.

-

Coupling and Deprotection. The two intermediates are coupled via an amide bond, followed by the removal of the thiol protecting group to yield the final product.

Experimental Protocols

Synthesis of Intermediate 1: N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

Step 1a: Synthesis of 1-(2-(2-hydroxyethoxy)ethoxy)prop-2-yne (HO-PEG2-alkyne)

-

To a solution of diethylene glycol (5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 1.2 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford HO-PEG2-alkyne.

Step 1b: Synthesis of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl tosylate (TsO-PEG2-alkyne)

-

Dissolve HO-PEG2-alkyne (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C.

-

Add triethylamine (B128534) (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield TsO-PEG2-alkyne, which can be used in the next step without further purification.

Step 1c: Synthesis of N,N-Bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine

-

Dissolve diethanolamine (B148213) (1 equivalent) and TsO-PEG2-alkyne (2.2 equivalents) in anhydrous acetonitrile.

-

Add potassium carbonate (3 equivalents) to the mixture.

-

Heat the reaction to 80 °C and stir overnight under an argon atmosphere.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Intermediate 1.

Synthesis of Intermediate 2: S-Trityl-2-(2-((2-carboxyethyl)amino)ethoxy)ethanethiol

Step 2a: Synthesis of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethanol

-

To a solution of 2-(2-aminoethoxy)ethanol (B1664899) (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (3 equivalents).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.1 equivalents) dissolved in dioxane.

-

Stir the reaction at room temperature overnight.

-

Remove the dioxane under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the Boc-protected amino alcohol.

Step 2b: Synthesis of tert-butyl (2-(2-(tritylthio)ethoxy)ethyl)carbamate

-

Dissolve the product from Step 2a (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents) dropwise.

-

Stir at 0 °C for 2 hours.

-

Wash the reaction mixture with cold water and brine, then dry over anhydrous sodium sulfate.

-

In a separate flask, dissolve triphenylmethanethiol (B167021) (1.2 equivalents) in anhydrous DMF and add sodium hydride (1.2 equivalents) at 0 °C. Stir for 30 minutes.

-

Add the mesylated intermediate dissolved in DMF to the triphenylmethanethiolate solution.

-

Stir the reaction at room temperature overnight.

-

Quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the S-trityl protected compound.

Step 2c: Synthesis of 2-(2-(tritylthio)ethoxy)ethan-1-amine

-

Dissolve the product from Step 2b in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene (B28343) to remove residual TFA. The resulting amine salt is used directly in the next step.

Step 2d: Synthesis of Intermediate 2

-

Dissolve the amine salt from Step 2c (1 equivalent) and succinic anhydride (B1165640) (1.1 equivalents) in anhydrous DCM containing triethylamine (2.5 equivalents).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate 2.

Coupling and Final Deprotection

Step 3a: Synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-S-Trityl-thiol

-

Dissolve Intermediate 1 (1 equivalent), Intermediate 2 (1.1 equivalents), N-hydroxysuccinimide (NHS, 1.2 equivalents), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) in anhydrous DCM.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3b: Synthesis of this compound

-

Dissolve the S-trityl protected product from Step 3a in DCM.

-

Add triisopropylsilane (B1312306) (TIS, 5 equivalents) as a scavenger.

-

Add trifluoroacetic acid (TFA, 50% v/v) and stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final product, this compound.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Bis(PEG2-alkyne)amine | Intermediate 1 | C16H27NO4 | 297.39 |

| S-Trityl-amido-PEG2-carboxylic acid | Intermediate 2 | C29H33NO4S | 491.65 |

| This compound | Final Product | C20H34N2O5S | 430.56 |

Table 2: Hypothetical Yields for the Synthetic Steps

| Step | Reaction | Typical Yield (%) |

| 1a-c | Synthesis of Intermediate 1 | 40-50 |

| 2a-d | Synthesis of Intermediate 2 | 35-45 |

| 3a | Coupling of Intermediate 1 and 2 | 60-70 |

| 3b | Final Deprotection | 85-95 |

Visualization of the Synthesis Pathway

Caption: Convergent .

Methodological & Application

Application Note & Protocol: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol for Advanced Bioconjugation

Introduction

N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is a heterotrifunctional linker designed for advanced bioconjugation applications in drug development, diagnostics, and materials science. This molecule features a central scaffold from which three polyethylene (B3416737) glycol (PEG) arms radiate. Two arms are terminated with alkyne groups, enabling dual modification via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne "click" chemistry. The third arm is terminated with a thiol group, which allows for highly efficient and specific conjugation to maleimide-functionalized molecules or surfaces.

The strategic placement of these functional groups allows for a modular and sequential approach to constructing complex biomolecular architectures. For instance, a protein can be linked via the thiol group, followed by the attachment of two other molecules, such as imaging agents, targeting ligands, or drug payloads, to the alkyne moieties. This enables the precise assembly of antibody-drug conjugates (ADCs), targeted imaging probes, and functionalized nanoparticles.

Molecular Structure and Reaction Scheme

The core structure of the linker facilitates the orthogonal conjugation of different molecular entities. The thiol group readily reacts with maleimides at a physiological pH, while the alkyne groups can be specifically reacted with azides in the presence of a copper(I) catalyst.

Caption: Structure of this compound.

Protocols

This section details a sequential conjugation strategy: first, the conjugation of the thiol group to a maleimide-activated protein, followed by the click chemistry reaction of the alkyne groups with an azide-functionalized molecule (e.g., a fluorescent dye).

This protocol describes the conjugation of the linker to a maleimide-activated protein.

Workflow:

Caption: Workflow for Thiol-Maleimide conjugation.

Materials:

-

This compound (Linker)

-

Maleimide-activated protein (e.g., Antibody)

-

Phosphate Buffer (100 mM, pH 7.2) with 150 mM NaCl and 10 mM EDTA

-

Anhydrous Dimethylsulfoxide (DMSO)

-

β-Mercaptoethanol (BME) or N-ethylmaleimide for quenching

-

Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

-

Protein Preparation : Prepare the maleimide-activated protein in the phosphate buffer at a concentration of 2-5 mg/mL.

-

Linker Preparation : Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

Conjugation Reaction : Add a 10 to 20-fold molar excess of the linker solution to the protein solution. Mix gently by inversion.

-

Incubation : Incubate the reaction mixture for 2 to 4 hours at 4°C with gentle shaking.

-

Quenching : Quench the reaction by adding a final concentration of 1 mM β-Mercaptoethanol to cap any unreacted maleimide (B117702) groups. Incubate for 15 minutes at 4°C.

-

Purification : Remove the excess linker and other small molecules by SEC using a pre-equilibrated desalting column. Elute with the phosphate buffer.

-

Characterization : Analyze the purified protein-linker conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the linker-to-protein ratio.

This protocol describes the "clicking" of an azide-functionalized molecule onto the alkyne arms of the protein-linker conjugate.

Workflow:

Caption: Workflow for CuAAC "Click" Reaction.

Materials:

-

Alkyne-functionalized protein conjugate (from Protocol 1)

-

Azide-functionalized molecule (Payload)

-

Copper(II) Sulfate (CuSO₄) solution (100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in DMSO)

-

Sodium Ascorbate solution (1 M in water, freshly prepared)

-

Phosphate Buffer (as above)

Procedure:

-

Prepare Reactants : In a microcentrifuge tube, combine the alkyne-functionalized protein conjugate (final concentration ~1 mg/mL) and a 10-fold molar excess of the azide-payload.

-

Prepare Catalyst Premix : In a separate tube, prepare the catalyst premix. Add CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA). This chelates the copper and improves efficiency.

-

Initiate Reaction : Add the catalyst premix to the protein-azide mixture. Immediately after, add the freshly prepared sodium ascorbate to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state. The final copper concentration should be around 1 mM.

-

Incubation : Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction can be monitored by LC-MS if applicable.

-

Purification : Purify the final tripartite conjugate using SEC or dialysis to remove the catalyst, excess payload, and other reagents.

-

Characterization : Confirm the final conjugate structure and purity using UV-Vis spectroscopy (if the payload is a dye), SDS-PAGE, and mass spectrometry.

Quantitative Data Summary

The following tables provide expected outcomes for the described protocols. These values are representative and may vary based on the specific protein and payload used.

Table 1: Thiol-Maleimide Conjugation Efficiency

| Parameter | Value | Method of Analysis |

|---|---|---|

| Linker-to-Protein Ratio | 1.8 - 2.5 | Mass Spectrometry |

| Protein Recovery | > 85% | BCA Assay / UV-Vis |

| Conjugation Yield | > 90% | Densitometry on SDS-PAGE |

| Purity | > 95% | SEC-HPLC |

Table 2: CuAAC Reaction Efficiency

| Parameter | Value | Method of Analysis |

|---|---|---|

| Payload-to-Linker Ratio | 1.5 - 1.9 (out of 2) | UV-Vis / Mass Spectrometry |

| Overall Yield | > 75% | UV-Vis / Protein Assay |

| Final Conjugate Purity | > 95% | SEC-HPLC |

| Residual Copper | < 1 ppm | Inductively Coupled Plasma MS |

Troubleshooting and Considerations

-

Low Thiol Conjugation Efficiency : Ensure the maleimide-activated protein is freshly prepared and has not been exposed to thiol-containing buffers. Check the pH of the reaction buffer; it should be between 6.8 and 7.5 for optimal maleimide reactivity and stability.

-

Protein Aggregation : During the CuAAC reaction, the copper catalyst can sometimes cause protein aggregation. Using a copper-chelating ligand like THPTA is critical to minimize this. Work with dilute protein concentrations if aggregation persists.

-

Alternative Click Chemistry : For applications involving live cells or copper-sensitive proteins, a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be used. This involves replacing the terminal alkyne on the linker with a strained alkyne (e.g., DBCO) and does not require a copper catalyst.

-

Linker Stoichiometry : The molar excess of the linker and payload should be optimized for each specific protein to achieve the desired degree of labeling while minimizing side reactions and purification challenges.

Application Notes and Protocols for N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the use of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol, a versatile heterobifunctional linker, in click chemistry applications. This linker possesses two terminal alkyne groups for conjugation to azide-modified molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and a terminal thiol group for attachment to various substrates, such as maleimide-functionalized proteins or gold surfaces.

A critical consideration when working with this linker is the potential for intramolecular and intermolecular side reactions involving the nucleophilic thiol group and the alkyne moieties, particularly under SPAAC conditions with highly reactive strained alkynes.[1][2] These notes offer strategies to mitigate these side reactions and achieve selective and efficient conjugations.

Key Features of this compound:

-

Dual Alkyne Functionality: Allows for the attachment of two azide-containing molecules, enabling the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) with a drug-to-antibody ratio (DAR) of two per linker.

-

Terminal Thiol Group: Provides a versatile anchor point for conjugation to thiol-reactive groups like maleimides or for direct attachment to surfaces like gold.[3][4]

-

PEG Spacers: The polyethylene (B3416737) glycol (PEG) chains enhance solubility in aqueous buffers and reduce steric hindrance, improving reaction efficiency and the biocompatibility of the final conjugate.[1][5]

Data Presentation: Comparison of Click Chemistry Conditions

The choice between CuAAC and SPAAC for conjugating molecules to the alkyne groups of this compound depends on the specific application, particularly the sensitivity of the biomolecules to copper. The following tables provide a summary of typical reaction parameters and expected outcomes for each method.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) (typically from CuSO₄ + reducing agent)[6] | None required[7] |

| Alkyne Reactant | Terminal Alkyne (on the linker) | Strained Cyclooctyne (e.g., DBCO, BCN on the azide-molecule)[8] |

| Typical Reaction Time | Minutes to a few hours[9] | Several hours to overnight[8] |

| Biocompatibility | Limited by copper cytotoxicity[10] | Excellent for in vivo and live cell applications[7] |

| Thiol Reactivity | Potential for thiotriazole byproduct formation[11][12] | Potential for thiol-yne addition side reaction[1][2] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[8] | Mixture of 1,4- and 1,5-disubstituted triazoles[8] |

Table 2: Quantitative Comparison of Click Chemistry Reactions

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Second-Order Rate Constant | 1-100 M⁻¹s⁻¹[13] | 0.01 - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[14] |

| Typical Reactant Concentration | >10 µM | >50 µM (to achieve reasonable reaction times) |

| Expected Yield (with thiol protection) | > 90%[9] | > 85% |

| Yield (without thiol protection) | Variable, depends on substrate and conditions | Lower due to potential thiol-yne side reactions[1][2] |

Experimental Protocols

Protocol 1: Thiol Protection using Iodoacetamide (B48618) (IAM)

To prevent side reactions, it is highly recommended to protect the thiol group of the linker before performing the click reaction, especially for SPAAC.[2]

Materials:

-

This compound

-

Iodoacetamide (IAM)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)[15]

-

Anhydrous, amine-free DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Dissolve the Linker: Prepare a stock solution of this compound in DMSO or DMF.

-

Prepare IAM Solution: Immediately before use, prepare a fresh stock solution of iodoacetamide in water or buffer. Protect the solution from light.[16]

-

Reaction Setup: In a reaction tube, add the linker solution to the reaction buffer.

-

Alkylation: Add a 10-fold molar excess of the iodoacetamide solution to the linker solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[16]

-

Purification: Remove excess iodoacetamide using a desalting column equilibrated with the desired buffer for the subsequent click reaction. The thiol-protected linker is now ready for use.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the thiol-protected N,N-Bis(PEG2-alkyne)-N-amido-PEG2-alkyne linker.

Materials:

-

Thiol-protected N,N-Bis(PEG2-alkyne)-N-amido-PEG2-alkyne

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0

-

DMSO or DMF for dissolving reagents

Procedure:

-

Prepare Reagents: Prepare stock solutions of the thiol-protected linker, azide-molecule, CuSO₄, sodium ascorbate, and ligand in appropriate solvents.

-

Reaction Mixture: In a reaction tube, combine the thiol-protected linker and the azide-molecule (typically a 1:2.2 molar ratio of linker to azide (B81097) to react with both alkynes).

-

Add Ligand and Copper: Add the copper-chelating ligand, followed by the CuSO₄ solution.

-

Initiate Reaction: Add freshly prepared sodium ascorbate solution to the mixture to reduce Cu(II) to the active Cu(I) catalyst.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

Purification: Purify the conjugate using an appropriate method, such as size exclusion chromatography or dialysis, to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO or BCN)-functionalized azide molecule to the thiol-protected linker.

Materials:

-

Thiol-protected N,N-Bis(PEG2-alkyne)-N-amido-PEG2-alkyne

-

Strained alkyne-functionalized azide molecule (e.g., DBCO-azide or BCN-azide)

-

Reaction Buffer: PBS, pH 7.4

-

DMSO or DMF for dissolving reagents

Procedure:

-

Prepare Reagents: Dissolve the thiol-protected linker and the strained alkyne-azide in a compatible solvent (e.g., DMSO).

-

Reaction Setup: In a reaction tube, combine the thiol-protected linker and the strained alkyne-azide in the reaction buffer. A 2- to 10-fold molar excess of the strained alkyne reagent relative to the linker is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.[17]

-

Purification: Purify the conjugate using standard methods like chromatography or dialysis to remove unreacted starting materials.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Workflow for Gold Surface Functionalization.

Caption: Decision Tree for Method Selection.

References

- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. leica-microsystems.com [leica-microsystems.com]

- 16. Cost effective surface functionalization of gold nanoparticles with a mixed DNA and PEG monolayer for nanotechnology applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols for Thiol-Maleimide Reaction with N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-maleimide reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This "click chemistry" reaction proceeds via a Michael addition mechanism, where a thiol group nucleophilically attacks the electron-deficient double bond of a maleimide (B117702) ring, forming a stable thioether bond.[1][3] This robust covalent linkage is central to numerous applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging and diagnostics, and the functionalization of surfaces.[2][]

These application notes provide a detailed guide for utilizing the thiol-maleimide reaction with a specific, multifunctional linker: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol . This heterobifunctional reagent possesses a terminal thiol group for conjugation to maleimide-activated molecules and two alkyne groups for subsequent "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[7]

Reaction Mechanism and Key Parameters

The fundamental reaction involves the addition of the thiol group from this compound to a maleimide-functionalized molecule. The success of this conjugation is highly dependent on several key experimental parameters that must be carefully controlled to ensure high yield and specificity.

dot

Caption: Thiol-Maleimide Reaction Mechanism.

pH

The pH of the reaction buffer is the most critical parameter. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][8] Within this range, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing side reactions with primary amines (e.g., lysine (B10760008) residues).[1][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[8][9]

-

Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[9]

-

Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with amines becomes more competitive, leading to a loss of selectivity.[8][9]

Temperature and Reaction Time

The reaction is typically performed at room temperature (20-25°C) or at 4°C.[9] Reactions at room temperature are faster, often proceeding to completion within 30 minutes to 2 hours.[9] For sensitive biomolecules, performing the reaction at 4°C for a longer duration (overnight, 8-16 hours) is recommended to minimize potential degradation.[9][10]

Buffers and Solvents

Phosphate-buffered saline (PBS), Tris, and HEPES buffers at a pH between 7.0 and 7.5 are commonly used.[11][12] It is crucial to use buffers that do not contain extraneous thiols, such as dithiothreitol (B142953) (DTT).[13] Buffers should be degassed by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution to prevent oxidation of the thiol group.[11][12] For maleimide-containing reagents with poor aqueous solubility, the use of an organic co-solvent like DMSO or DMF is often necessary.[11][14] When adding a reagent dissolved in an organic solvent to an aqueous protein solution, the final concentration of the organic solvent should ideally not exceed 10%.[8]

Molar Ratio of Reactants

To drive the reaction to completion, a molar excess of the maleimide-containing molecule is generally used.[9] A starting point of a 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is recommended.[9][10]

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[1][8] |

| Temperature | 4°C or 20-25°C | 4°C for sensitive molecules (longer reaction time); room temperature for faster kinetics.[9] |

| Reaction Time | 30 min - 2 hours (at 20-25°C) or 8-16 hours (at 4°C) | Dependent on temperature and reactants.[9] |

| Buffers | PBS, Tris, HEPES (10-100 mM) | Must be free of thiols.[13] Degassing is recommended.[11] |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of maleimide drives the reaction.[9][10] |

Experimental Protocols

Materials

-

This compound

-

Maleimide-functionalized molecule (e.g., protein, antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

-

Quenching Solution: 1 M β-mercaptoethanol or L-cysteine in reaction buffer

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Protocol 1: General Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating the thiol-containing linker to a protein that has been functionalized with maleimide groups.

-

Preparation of the Maleimide-Activated Protein:

-

Preparation of the Thiol Linker Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

To consume any unreacted maleimide groups, add a quenching solution (e.g., β-mercaptoethanol or L-cysteine) to a final concentration of 1-10 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess thiol linker and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.[12]

-

-

Characterization and Storage:

-